molecular formula C11H9IN2O2 B1404222 Benzyl 4-iodo-1H-pyrazole-1-carboxylate CAS No. 952338-83-9

Benzyl 4-iodo-1H-pyrazole-1-carboxylate

Cat. No.: B1404222
CAS No.: 952338-83-9
M. Wt: 328.11 g/mol
InChI Key: RMOBSWZFJWFDMF-UHFFFAOYSA-N
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Description

“Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C10H9IN2 . It appears as white to pale yellow crystals or crystalline powder . It is a member of pyrazoles and an organoiodine compound .


Synthesis Analysis

The synthesis of pyrazole compounds often involves the use of silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) . 4-Iodopyrazole, a related compound, has been used in an indium-mediated synthesis of heterobiaryls .


Molecular Structure Analysis

The molecular weight of “this compound” is 284.10 . The SMILES string representation of the molecule is Ic1cnn(Cc2ccccc2)c1 .


Chemical Reactions Analysis

4-Iodopyrazole, a related compound, undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a melting point range of 61.0 to 65.0°C . It is soluble in methanol . The density of the compound is 1.7±0.1 g/cm3 .

Scientific Research Applications

1. Functionalization Reactions

Benzyl 4-iodo-1H-pyrazole-1-carboxylate has been studied in the context of functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives through reactions with various compounds. These reactions were examined theoretically and spectroscopically to understand the reaction mechanisms and product structures (Yıldırım, Kandemir, & Demir, 2005).

2. Synthesis of New Chemical Entities

Research has focused on preparing new pyrazole derivatives, leading to simplified methods for creating compounds like ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. These methods have enabled the synthesis of iodinated isomers and opened the path for quick access to various pyrazole series. These compounds are valuable for further exploration in chemical synthesis (Guillou & Janin, 2010).

3. Negishi Cross-Coupling Reactions

The Negishi palladium-catalyzed cross-coupling reaction has been utilized to synthesize 4-benzyl-3-ethoxy-1H-pyrazoles derivatives from 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides. This process has produced a range of electron-poor benzylzinc halides, contributing to the development of new chemical entities (Coutant & Janin, 2014).

4. NMR Spectroscopy Studies

1H-pyrazole derivatives have been synthesized and subjected to detailed NMR spectroscopic studies. For example, the synthesis of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles and their NMR characteristics have been explored, providing valuable information on their chemical properties (Holzer & Gruber, 1995).

5. Antimicrobial Activities

Pyrazole derivatives, including this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies provide insights into the potential therapeutic applications of these compounds (Siddiqui, Idrees, Khati, & Dhonde, 2013).

Safety and Hazards

“Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If inhaled or in contact with skin or eyes, it is advised to seek medical attention .

Biochemical Analysis

Biochemical Properties

Benzyl 4-iodo-1H-pyrazole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing substrate access and subsequent enzyme activity. Additionally, this compound can form complexes with metal ions, influencing various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to altered gene expression profiles. This modulation can result in changes in cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect metabolic pathways by inhibiting key enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can either be reversible or irreversible, depending on the nature of the interaction. Additionally, the compound can activate or inhibit signaling pathways by interacting with specific receptors or proteins. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged inhibition of enzyme activity and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, the compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism. Additionally, it can affect the citric acid cycle by inhibiting key enzymes, resulting in altered metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name

benzyl 4-iodopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O2/c12-10-6-13-14(7-10)11(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOBSWZFJWFDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

CbzCl (95% grade, 2.9 mL, 20 mmol) is added to a solution of 4-iodo-1H-pyrazole (2.97 g, 15.3 mmol) and Et3N (3.2 mL, 23 mmol) in toluene (30 mL) at 0° C. The mixture is stirred at 0° C. for 1 h and partitioned between EtOAc and aq. NaHCO3. The organic layer is dried over MgSO4, concentrated and chromatographed to afford the title compound as a white solid: 1H NMR (CDCl3) δ 8.20 (s, 1H), 7.72 (s, 1H), 7.50-7.31 (m, 5H), 5.46 (s, 2H).
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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